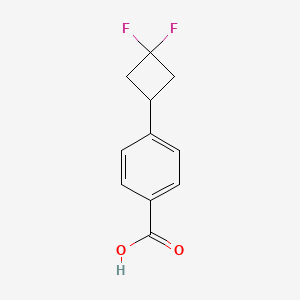
4-(3,3-Difluorocyclobutyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluorocyclobutyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a 3,3-difluorocyclobutyl group .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in the literature . The approach involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate to obtain the target derivatives . For the preparation of 3,3-difluorocyclobutanol or -cyclobutanone, an alternative pathway via the reaction of dichloroketene and tert-butyl or benzyl vinyl ether is applied .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a 3,3-difluorocyclobutyl group . The molecular weight of this compound is 212.19 .Chemical Reactions Analysis
As a derivative of benzoic acid, this compound may undergo similar chemical reactions. For instance, carboxylic acids can undergo nucleophilic addition reactions, especially in the presence of strong acids such as HCl or H2SO4 .科学的研究の応用
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite has been a significant area of research. These probes, designed to selectively and sensitively identify hROS, are crucial for studying their roles in biological and chemical processes. Specifically, probes like HPF and APF have shown promise due to their ability to distinguish between various reactive oxygen species, making them valuable tools for understanding oxidative stress and its implications in various diseases and cellular functions (Setsukinai et al., 2003).
Antimicrobial and Antifungal Properties
Benzoic acid derivatives, including 4-(3,3-Difluorocyclobutyl)benzoic acid, have been extensively studied for their antimicrobial and antifungal properties. These compounds are found naturally in plants and animals and can also be synthesized. Their widespread application as preservatives in food, cosmetics, and pharmaceutical products highlights their importance in preventing microbial growth and spoilage. Research into these properties provides insight into their potential use in preserving the shelf life and safety of consumer products (del Olmo et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound as a starting material or intermediate has been explored for various applications, including the development of new pharmaceuticals with potential antibacterial activities. These synthetic routes often involve complex reactions to produce heterocyclic compounds, demonstrating the versatility and potential of this compound in medicinal chemistry and drug development (El-Hashash et al., 2015).
Photophysical and Catalytic Applications
The study of lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including this compound, has shown significant promise in the field of materials science. These materials exhibit unique luminescent properties, making them suitable for applications in lighting, displays, and as sensors. Additionally, their catalytic properties have been explored for various chemical transformations, offering a new avenue for efficient and selective synthesis processes (Sivakumar et al., 2010).
Safety and Hazards
将来の方向性
While specific future directions for 4-(3,3-Difluorocyclobutyl)benzoic acid are not available, a related compound has been designated as an orphan medicine for the treatment of primary hyperoxaluria in the European Union . This suggests potential future research directions in the treatment of rare diseases.
特性
IUPAC Name |
4-(3,3-difluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONYNUPANBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

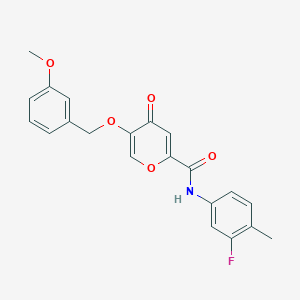
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride](/img/structure/B2647046.png)

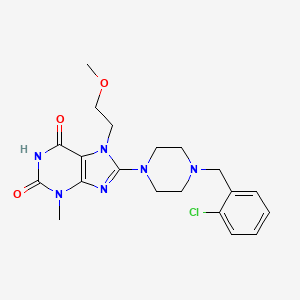
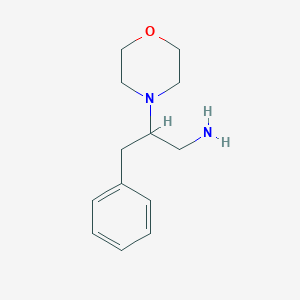
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)
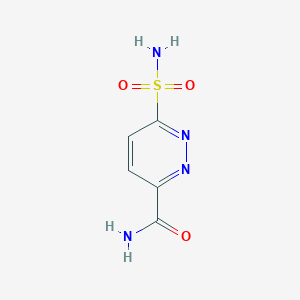
![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)

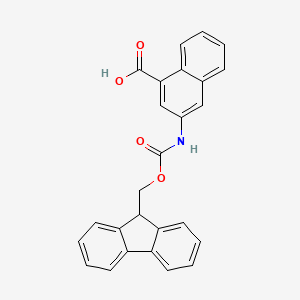
![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
![methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2647065.png)
![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)